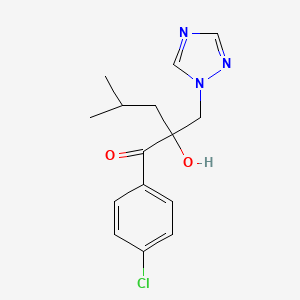
1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a versatile organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves several steps. One common method starts with 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one as the raw material. The compound is dissolved in methanol and subjected to a reaction with Raney nickel as a catalyst and sulfolane as a co-catalyst. The reaction is carried out under nitrogen and hydrogen at a pressure of 50-60 psi and 0.1 MPa. The resulting product is then purified to obtain 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone with a high yield and purity .
Análisis De Reacciones Químicas
1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be used for further chemical synthesis .
Aplicaciones Científicas De Investigación
This compound has numerous applications in scientific research. In chemistry, it is used as a solvent and a reagent for synthesizing other complex molecules. In biology, it has been reported to inhibit the growth of specific bacteria, fungi, and viruses. It also reduces the toxicity of certain drugs and acts as an antioxidant by neutralizing reactive oxygen species and reducing oxidative stress. In medicine, it is being studied for its potential therapeutic effects, including its ability to modulate biological pathways and target specific molecular structures .
Mecanismo De Acción
The mechanism of action of 1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, altering their activity and modulating biological pathways. This interaction can lead to the inhibition of microbial growth, reduction of oxidative stress, and modulation of drug toxicity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparación Con Compuestos Similares
1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone and other triazole-containing molecules. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the triazole ring in 1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- makes it unique, as it can participate in specific chemical reactions and interact with biological targets in ways that other compounds cannot .
Propiedades
Número CAS |
107659-15-4 |
|---|---|
Fórmula molecular |
C15H18ClN3O2 |
Peso molecular |
307.77 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1,2,4-triazol-1-ylmethyl)pentan-1-one |
InChI |
InChI=1S/C15H18ClN3O2/c1-11(2)7-15(21,8-19-10-17-9-18-19)14(20)12-3-5-13(16)6-4-12/h3-6,9-11,21H,7-8H2,1-2H3 |
Clave InChI |
FRXBVNKBAHHVGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


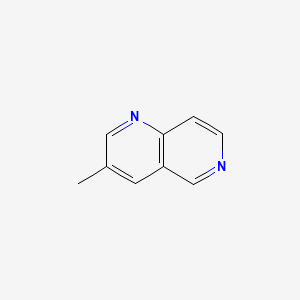
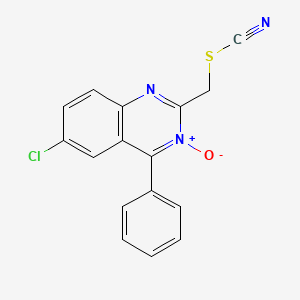
![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)

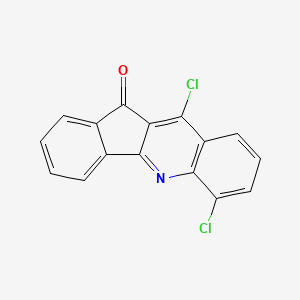
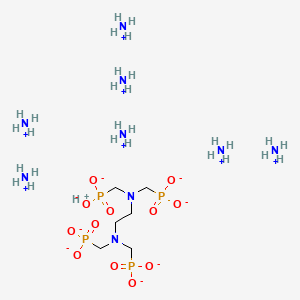

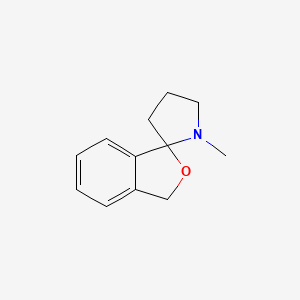
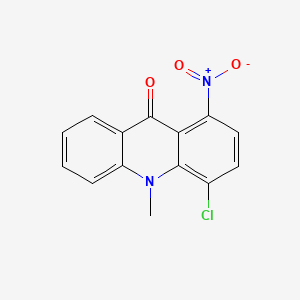
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)


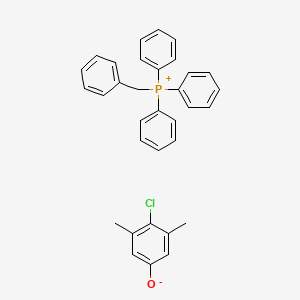
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
